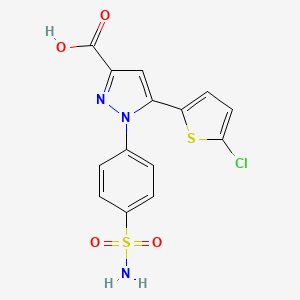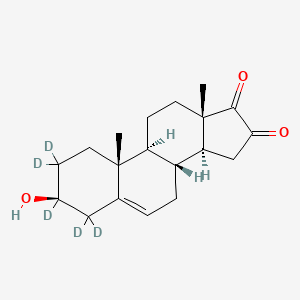
16-Ketodehydroepiandrosterone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Ketodehydroepiandrosterone-d5 is a deuterated form of 16-Ketodehydroepiandrosterone, a steroid hormone. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ketodehydroepiandrosterone-d5 typically involves the deuteration of 16-Ketodehydroepiandrosterone. This process can be achieved through chemical synthesis or microbial transformation. One common method involves the protection of the 3-hydroxyl group of phytosterols, followed by conversion into dehydroepiandrosterone using Mycobacterium species .
Industrial Production Methods
Industrial production of this compound often relies on the chemical synthesis route from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate. The process includes selective esterification, protection, reduction, and hydrolysis steps to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
16-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful in further biochemical studies .
Applications De Recherche Scientifique
16-Ketodehydroepiandrosterone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope labeling studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in clinical diagnostics and therapeutic research, particularly in hormone-related studies.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 16-Ketodehydroepiandrosterone-d5 involves its interaction with various molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroidogenesis. The deuterated form allows for precise tracking of its metabolic fate and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroepiandrosterone: A precursor to 16-Ketodehydroepiandrosterone.
Androst-4-ene-3,17-dione: Another steroid hormone with similar properties.
16-Dehydropregnenolone acetate: A precursor used in the synthesis of various steroid hormones.
Uniqueness
16-Ketodehydroepiandrosterone-d5 is unique due to its stable isotope labeling, which provides enhanced precision in tracking and studying its biochemical and physiological effects. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,20H,4-10H2,1-2H3/t12-,13+,14-,15-,18-,19-/m0/s1/i5D2,9D2,12D |
Clé InChI |
HZDYOVALJZGFJH-XMMOEFSCSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CC(=O)C4=O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



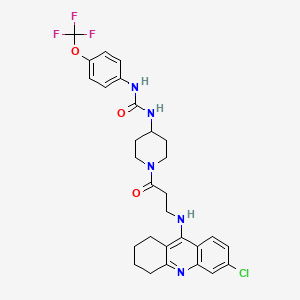
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
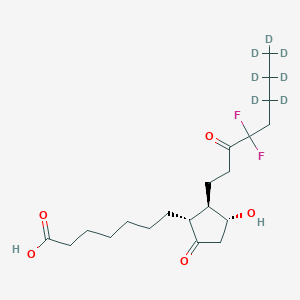
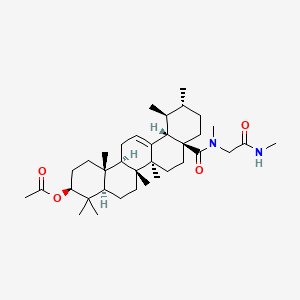
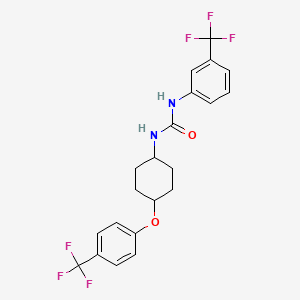
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)



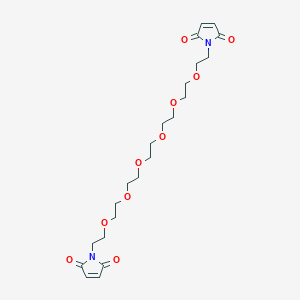
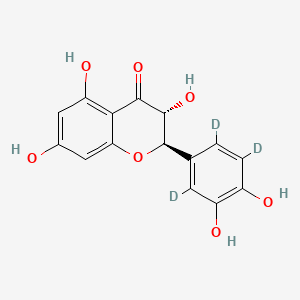
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
